molecular formula C9H12ClNO B1444127 3-Amino-1-(2-chlorophenyl)propan-1-ol CAS No. 1225522-13-3

3-Amino-1-(2-chlorophenyl)propan-1-ol

Cat. No. B1444127
CAS RN: 1225522-13-3
M. Wt: 185.65 g/mol
InChI Key: JSAKPDANZAOGHJ-UHFFFAOYSA-N
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Description

“3-Amino-1-(2-chlorophenyl)propan-1-ol” is an amino alcohol that consists of a 2-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has been studied for its potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery .


Synthesis Analysis

The synthesis of “3-Amino-1-(2-chlorophenyl)propan-1-ol” can be obtained by reaction between compounds. A common method is to obtain the product by reacting 2-chloroacetophenone with aminoacetone, followed by reduction .


Molecular Structure Analysis

The molecular formula of “3-Amino-1-(2-chlorophenyl)propan-1-ol” is C9H12ClNO . The InChI code is 1S/C9H12ClNO/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1-(2-chlorophenyl)propan-1-ol” are as follows: It usually appears as a white or off-white solid . It can be dissolved in water and some organic solvents . The molecular weight is 185.65 . The density is 1.216g/cm3 . The boiling point is 327.9°C at 760 mmHg .

Scientific Research Applications

Synthesis and Biological Properties

Compounds related to 3-Amino-1-(2-chlorophenyl)propan-1-ol have been synthesized and evaluated for their biological properties. For instance, a series of 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols exhibited pronounced anticonvulsive and peripheral n-cholinolytic activities, though they showed no antibacterial activity (Papoyan et al., 2011).

Antifungal Properties

Certain derivatives, like 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, have shown promising antifungal profiles, particularly against Candida strains, suggesting potential applications in developing antifungal agents (Lima-Neto et al., 2012).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Research has also explored the use of similar compounds in the context of beta-adrenoceptor blocking agents, with studies indicating substantial cardioselectivity, which could be significant for developing heart medications (Rzeszotarski et al., 1979).

Corrosion Inhibition

In the realm of materials science, tertiary amines derived from compounds like 1,3-di-amino-propan-2-ol have shown effectiveness as corrosion inhibitors for carbon steel, demonstrating a potential application in industrial maintenance (Gao et al., 2007).

Crystal Structure Analysis

Crystal structure analysis of related compounds, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, provides insights into their molecular configurations, which is crucial for understanding their chemical behavior and potential applications (Nitek et al., 2020).

Dendrimer Synthesis

In the field of nanotechnology and drug delivery, the synthesis of poly(ether imine) dendrimers based on 3-amino-propan-1-ol has been described, with these dendrimers being non-toxic and potentially useful for biological applications (Krishna et al., 2005).

Future Directions

“3-Amino-1-(2-chlorophenyl)propan-1-ol” has the potential to be a valuable asset in the development of new pharmaceuticals or in chemical research . Its structure and properties make it suitable for use in the development of potential therapeutic agents or as a building block for the synthesis of other bioactive molecules .

properties

IUPAC Name

3-amino-1-(2-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAKPDANZAOGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CCN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(2-chlorophenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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